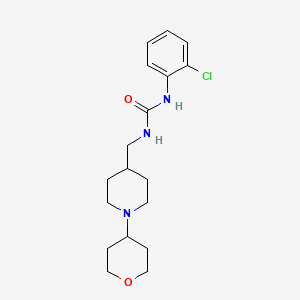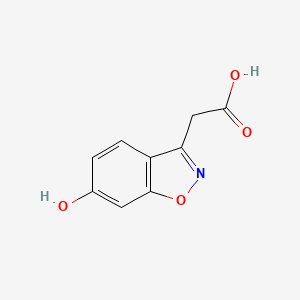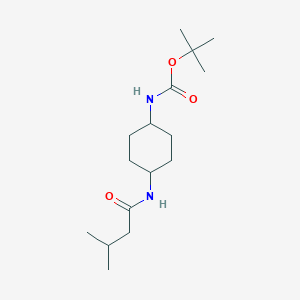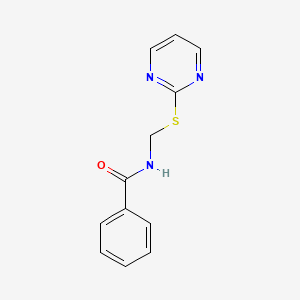
1-(2-chlorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential therapeutic uses.
Scientific Research Applications
Occupational Exposure and Health Outcomes
- Exposure to Organophosphorous Insecticides : A study on Egyptian cotton field workers exposed to organophosphorous insecticides like chlorpyrifos and profenofos highlighted the significant increase in urinary metabolite levels during application periods, indicating a potential health risk due to exposure. The study emphasized the importance of educating workers to encourage the development and implementation of safer work practices and the use of personal protective equipment to reduce exposure (Singleton et al., 2015).
Environmental Contamination and Human Exposure
- Exposure to Pyrethroid and Organophosphate Pesticides : Research indicates significant exposure to pesticides in specific populations. For instance, a study in Northern California found that after the phase-out of organophosphates, there was an increased use of pyrethroids, as evidenced by urine sample analysis showing substantial pyrethroid metabolite and lower TCPy concentrations compared to the general U.S. population. This suggests a shift in residential pesticide use and a potential health concern related to increased pyrethroid exposure (Trunnelle et al., 2014).
Biomonitoring and Exposure Assessment
- Variability in Urinary Excretion of Pyrethroid Metabolites : A study focusing on the temporal variability of urinary metabolite concentrations suggested the need for multiple sampling to accurately assess exposure to synthetic pyrethroids, widely used non-persistent insecticides. It emphasized the importance of creatinine adjustment in epidemiological studies for reliable measurement and suggested that spot or multiple spot samples should be preferentially collected for the highest reliability of the measurement (Wielgomas, 2013).
Risk Assessment and Health Implications
- Assessment of Organophosphate and Pyrethroid Pesticides Exposure : Studies in different regions have demonstrated widespread chronic exposure to pesticides, particularly in children. The presence of metabolites in urine samples, differences in risks, and levels of exposure among urban, periurban, and rural children suggest that exposure to these chemicals is a significant concern for public health, warranting the development of policies on the regulation and use of these chemicals (Babina et al., 2012).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c19-16-3-1-2-4-17(16)21-18(23)20-13-14-5-9-22(10-6-14)15-7-11-24-12-8-15/h1-4,14-15H,5-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLREHLLWKBWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2649953.png)



![(4-Cyclopropylsulfonylpiperazin-1-yl)-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2649960.png)
![3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649961.png)





![N-butyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2649972.png)
